3-Methyl-1-(quinolin-3-yl)butan-1-one 3-Methyl-1-(quinolin-3-yl)butan-1-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC20432164
InChI: InChI=1S/C14H15NO/c1-10(2)7-14(16)12-8-11-5-3-4-6-13(11)15-9-12/h3-6,8-10H,7H2,1-2H3
SMILES:
Molecular Formula: C14H15NO
Molecular Weight: 213.27 g/mol

3-Methyl-1-(quinolin-3-yl)butan-1-one

CAS No.:

Cat. No.: VC20432164

Molecular Formula: C14H15NO

Molecular Weight: 213.27 g/mol

* For research use only. Not for human or veterinary use.

3-Methyl-1-(quinolin-3-yl)butan-1-one -

Specification

Molecular Formula C14H15NO
Molecular Weight 213.27 g/mol
IUPAC Name 3-methyl-1-quinolin-3-ylbutan-1-one
Standard InChI InChI=1S/C14H15NO/c1-10(2)7-14(16)12-8-11-5-3-4-6-13(11)15-9-12/h3-6,8-10H,7H2,1-2H3
Standard InChI Key WQKDPDVRJBGDGH-UHFFFAOYSA-N
Canonical SMILES CC(C)CC(=O)C1=CC2=CC=CC=C2N=C1

Introduction

Structural and Chemical Identity

Molecular Architecture

The compound features a quinoline ring system—a bicyclic structure comprising a benzene ring fused to a pyridine ring—substituted at the 3-position with a 3-methylbutan-1-one group. This substitution introduces both steric bulk and a polar ketone functional group, influencing its reactivity and intermolecular interactions. Key identifiers include:

PropertyValue
IUPAC Name3-methyl-1-quinolin-3-ylbutan-1-one
CAS Number1184018-49-2
SMILESCC(C)CC(=O)C1=CC2=CC=CC=C2N=C1
InChIKeyWQKDPDVRJBGDGH-UHFFFAOYSA-N
XLogP33.0
Rotatable Bond Count3

The planar quinoline system facilitates π-π stacking interactions, while the branched alkyl chain enhances lipophilicity, as evidenced by its computed partition coefficient (XLogP3 = 3.0) .

Synthetic Methodologies

Friedländer Quinoline Synthesis

While no explicit protocol exists for this compound, the Friedländer reaction—a condensation of 2-aminobenzophenones with ketones—offers a plausible route. For example, 1-(4-phenylquinolin-2-yl)propan-1-one was synthesized using pentan-2,3-dione and aniline derivatives under solvent-free conditions with poly(phosphoric acid (PPA) catalysis (82% yield) . Adapting this method, 3-methylbutan-1-one could react with 3-aminoquinoline precursors to yield the target compound.

Alternative Pathways

  • Alkylation of Quinoline: Direct alkylation of quinoline-3-carbaldehyde with 3-methylbutan-1-one via Grignard or organocatalytic methods.

  • Cross-Coupling Reactions: Palladium-catalyzed coupling between quinoline halides and preformed ketone fragments.

Computational and Theoretical Insights

Density Functional Theory (DFT) Analysis

DFT studies on analogous quinolines reveal:

  • Frontier Molecular Orbitals (FMOs): The highest occupied molecular orbital (HOMO) localizes on the quinoline ring, while the lowest unoccupied orbital (LUMO) resides on the ketone group, suggesting charge-transfer capabilities .

  • Nonlinear Optical (NLO) Properties: Computed hyperpolarizability values (βtotal\beta_{\text{total}}) of ~50 × 1030^{-30} esu indicate potential applications in photonic devices .

Hirshfeld Surface Analysis

For related structures, Hirshfeld surfaces highlight dominant C–Hπ\text{C–H}\cdots\pi (15–20%) and ππ\pi\cdots\pi (10–12%) interactions, which stabilize crystal packing .

Research Gaps and Future Directions

Experimental Characterization

Priority studies should include:

  • Single-crystal X-ray diffraction to resolve bond lengths and angles.

  • In vitro screening against malaria, cancer, and bacterial pathogens.

  • Measurement of charge carrier mobility for electronics applications.

Synthetic Optimization

Developing scalable routes (e.g., continuous-flow synthesis) could reduce production costs.

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